molecular formula C17H16N4O2S B2908279 N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896331-58-1

N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2908279
CAS No.: 896331-58-1
M. Wt: 340.4
InChI Key: FXVGGPRTINSMKN-UHFFFAOYSA-N
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Description

N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrido[1,2-a][1,3,5]triazin-4-one core, a structure of significant interest in medicinal chemistry . Compounds with this scaffold are frequently investigated for their potential to modulate various cellular pathways, particularly as inhibitors of protein-protein interactions or enzymes . The molecular architecture, which incorporates a benzyl group linked via a sulfanylacetamide chain, suggests potential for cell permeability and targeted binding. Researchers value this chemotype for exploring fundamental biological processes, including cell differentiation and proliferation, given that related structures have been studied in the context of inhibiting "Inhibitors of Differentiation" (Id) proteins . Its mechanism of action is hypothesized to involve interaction with key cellular targets, such as basic helix-loop-helix (bHLH) transcription factors, making it a valuable probe for basic research in areas like oncology and developmental biology . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-benzyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-7-8-21-14(9-12)19-16(20-17(21)23)24-11-15(22)18-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVGGPRTINSMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the efficiency of the process .

Scientific Research Applications

N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects . For example, it may inhibit the activity of kinases or proteases, which are involved in various cellular processes .

Comparison with Similar Compounds

Structural Analog 1: N-benzyl-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

  • Molecular Formula : C₂₄H₂₆N₄O₃S
  • Molecular Weight : 450.56 g/mol
  • Key Features: Pyrimido[5,4-b]indole core instead of pyrido-triazinone. Methoxy (8-OCH₃) and propyl (3-C₃H₇) substituents. Higher logP (3.69) compared to the target compound (predicted ~3.0–3.5).
  • Implications :
    • The pyrimido-indole system may enhance π-π stacking interactions in enzyme binding pockets.
    • Increased lipophilicity (logP) due to the propyl group could improve tissue penetration but reduce aqueous solubility .

Structural Analog 2: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f)

  • Key Features: Dihydropyrimido[4,5-d]pyrimidinone core with benzodiazepine and pyridine substituents. Multiple hydrogen bond donors/acceptors (polar surface area >100 Ų).
  • Implications :
    • The extended planar structure may favor intercalation or kinase inhibition.
    • High polar surface area could limit blood-brain barrier penetration compared to the target compound .

Structural Analog 3: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c)

  • Key Features :
    • Benzo[b][1,4]oxazin-3-one core with pyrimidine substituents.
    • Synthesized via Cs₂CO₃-mediated coupling in DMF.
  • Yields >80% reported for similar derivatives, suggesting scalable synthesis compared to the target compound’s unverified route .

Structural Analog 4: N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

  • Key Features :
    • Oxadiazole-thiol scaffold with indole substituents.
    • Characterized via ¹H NMR, IR, and EIMS.
  • Implications: Indole moieties may confer serotonin receptor affinity, diverging from the pyrido-triazinone’s likely kinase-targeted activity. Lower molecular weight (~300–400 g/mol) compared to the target compound (~400–450 g/mol) may enhance bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Structural Features Potential Biological Activity
N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (Target) Not Provided ~400–450 (estimated) ~3.5 Pyrido-triazinone, methyl, benzyl Kinase inhibition (hypothesized)
N-benzyl-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide C₂₄H₂₆N₄O₃S 450.56 3.69 Pyrimido-indole, methoxy, propyl Undocumented (structural inference)
(R)-3-benzyl-...dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-...carboxamide (11f) C₄₃H₃₈N₈O₃ 738.83 ~4.2 Dihydropyrimido-pyrimidinone, benzodiazepine Kinase/protease inhibition
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-benzo[b][1,4]oxazin-3(4H)-one (7a-c) ~C₂₀H₁₇N₃O₂ ~335–370 ~2.5 Benzo-oxazine, pyrimidine Antimicrobial/anticancer (hypothesized)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) ~C₁₄H₁₃N₃O₂S ~295–350 ~2.8 Oxadiazole-thiol, indole Serotonin receptor modulation

Key Research Findings

  • Structural Flexibility vs. Activity: The pyrido-triazinone core (target compound) offers a balance between planarity (for target binding) and moderate logP (for bioavailability), whereas pyrimido-indole derivatives (e.g., ) prioritize lipophilicity at the expense of solubility.
  • Synthetic Feasibility : Derivatives like 7a-c achieved high yields (>80%) via Cs₂CO₃-mediated reactions, suggesting that the target compound’s synthesis could benefit from similar optimized conditions.
  • Biological Niche: Indole-containing analogs (e.g., ) likely target neurotransmitter receptors, while pyrido-triazinones and pyrimido-pyrimidinones (e.g., ) are more suited for enzyme inhibition due to their heteroaromatic cores.

Biological Activity

N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic applications, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

The molecular formula of this compound is C16H16N4O2SC_{16}H_{16}N_4O_2S, with a molecular weight of 344.36 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazin core which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC16H16N4O2SC_{16}H_{16}N_4O_2S
Molecular Weight344.36 g/mol
PurityTypically ≥ 95%

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives of pyrido[1,2-a][1,3,5]triazin have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

A study published in Molecules highlighted the anticancer potential of pyrido[1,2-a][1,3,5]triazin derivatives through their ability to inhibit specific kinases involved in cancer progression . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The compound's biological activity also extends to antimicrobial properties. Research has demonstrated that similar compounds can exhibit broad-spectrum antibacterial and antifungal activities. A comparative analysis showed that certain derivatives were effective against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of pyrido[1,2-a][1,3,5]triazin derivatives:

  • Tested Pathogens : Staphylococcus aureus, Escherichia coli, Candida albicans.
  • Results : Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Compounds within this class are known to inhibit various enzymes such as kinases and proteases that are critical in disease mechanisms.

Table: Enzyme Inhibition Data

EnzymeCompound Concentration (µM)Inhibition (%)
Protein Kinase A1075
Thrombin2560
Dipeptidyl Peptidase IV5085

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow interaction with biological targets. The presence of the sulfanyl group may enhance its binding affinity to target proteins or enzymes.

Signaling Pathways

Research indicates that such compounds may influence signaling pathways such as:

  • MAPK/ERK Pathway : Involved in cell growth and differentiation.
  • PI3K/Akt Pathway : Critical for cell survival and metabolism.

Q & A

Q. Critical Parameters :

  • Temperature control to avoid decomposition of heat-sensitive intermediates.
  • Use of anhydrous solvents to prevent hydrolysis.

What analytical techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question
Structural Confirmation :

  • X-ray Crystallography : For unambiguous determination of molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, pyrido-triazinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to standards .
  • TLC : Monitoring reaction progress using silica plates and visualizing under UV .

How can researchers optimize reaction conditions for derivatization of the pyrido-triazinone core?

Advanced Research Question
Methodological Approach :

Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions versus non-polar solvents (toluene) for thermal stability .

Catalyst Selection : Compare efficiency of palladium catalysts (e.g., Pd/C) for hydrogenation versus organocatalysts for asymmetric syntheses .

Case Study :
In analogous compounds, DMSO increased sulfanyl group reactivity by 30% compared to acetonitrile, but required strict temperature control (<70°C) to avoid byproduct formation .

How should conflicting biological activity data be resolved when testing this compound against enzyme targets?

Advanced Research Question
Data Contradiction Analysis :

  • In Vitro vs. In Vivo Discrepancies : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular ATP depletion assays for functional inhibition) .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding poses and compare with crystallographic data .
  • Metabolic Stability Testing : Assess if conflicting results arise from compound degradation in biological matrices using LC-MS stability profiling .

Example :
A related acetamide showed IC₅₀ variability (2–10 µM) across kinase assays due to residual DMSO solvent effects; reformulating in PEG-400 resolved discrepancies .

What strategies are recommended for assessing the compound's pharmacokinetic properties?

Advanced Research Question
Methodological Pipeline :

Solubility & Lipophilicity :

  • LogP Measurement : Shake-flask method with octanol/water partitioning .
  • Thermodynamic Solubility : Saturation shake-plate assay in PBS (pH 7.4) .

Metabolic Profiling :

  • Microsomal Incubations : Human liver microsomes + NADPH, analyzed via LC-MS/MS for metabolite identification .

In Vivo PK :

  • Rodent Studies : IV/PO administration with serial blood sampling; calculate AUC, Cₘₐₓ, and half-life .

Q. Table 1: Representative Physicochemical Data for Analogous Compounds

PropertyValue RangeReference Compound
Aqueous Solubility (µg/mL)5–20 (pH 7.4)N-(4-ethylphenyl) analog
LogP2.1–3.5Thieno-pyrimidine analog
Plasma Stability (t₁/₂)45–90 min (human)Benzodioxole derivative

How can crystallographic data resolve ambiguities in the compound's tautomeric forms?

Advanced Research Question
Crystallography Workflow :

Single-Crystal Growth : Slow evaporation from ethanol/dichloromethane (3:1) at 4°C .

SHELX Refinement : Use SHELXL for high-resolution data (R factor <0.05) to distinguish between keto-enol tautomers .

Hydrogen Bond Analysis : Identify key interactions (e.g., N–H···O=C) stabilizing the 4-oxo configuration .

Case Study :
A pyrido-triazinone analog exhibited 90% keto form in DMSO-d₆ (NMR), but X-ray data confirmed exclusive enol tautomerization in the solid state, highlighting solvent-dependent behavior .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Research Question
Scale-Up Considerations :

  • Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., thiol-acetamide coupling) to improve heat dissipation and reproducibility .
  • Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching in large batches .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Example :
A 10-fold scale-up of a similar sulfanyl acetamide retained 85% yield using flow chemistry, compared to 65% in batch mode .

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